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molecular formula C6H3BrClNO2 B106631 3-Bromo-6-chloropyridine-2-carboxylic acid CAS No. 929000-66-8

3-Bromo-6-chloropyridine-2-carboxylic acid

Cat. No. B106631
M. Wt: 236.45 g/mol
InChI Key: RDZPMWLHALUNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461135B2

Procedure details

To a solution of 3-bromo-6-chloropicolinic acid (21, 8.0 g, 33.83 mmols) in a mixture of toluene (80 mL) and ethanol (40 mL) was added sulfuric acid (0.66 mL, 6.76 mmols). The reaction mixture was refluxed for 16 h, then allowed to cool, and partitioned between CHCl3 (200 mL) and saturated aq. NaHCO3 (250 mL). The aqueous layer was extracted with CHCl3 (2×100 mL), and the combined organic layers were dried over Na2SO4, filtered, and concentrated to give crude product which was purified by column chromatography (Silica gel 10% EtOAc in hexane) to yield title compound 22 (9.0 g, quantitative) as transparent oil. 1H NMR 400 MHz (DMSO-d6) δ: 8.31 (d, J=8.6 Hz, 1H), 7.68 (d, 1H, J=8.2 Hz), 4.39 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[C:17]1(C)C=CC=C[CH:18]=1>C(O)C>[CH2:17]([O:10][C:9]([C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[C:5]([Cl:8])[N:4]=1)=[O:11])[CH3:18]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between CHCl3 (200 mL) and saturated aq. NaHCO3 (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Silica gel 10% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CC=C1Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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